molecular formula C11H8N2 B3100339 4-Methylisoquinoline-1-carbonitrile CAS No. 1367798-13-7

4-Methylisoquinoline-1-carbonitrile

Cat. No.: B3100339
CAS No.: 1367798-13-7
M. Wt: 168.19 g/mol
InChI Key: RLXMIYTXMWOTQI-UHFFFAOYSA-N
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Description

4-Methylisoquinoline-1-carbonitrile (CAS 1367798-13-7) is a versatile isoquinoline-based chemical building block of significant interest in medicinal chemistry and drug discovery research. Isoquinoline derivatives are extensively investigated for their broad biological activities, with studies highlighting their potential as inhibitors of various viral and parasitic targets . This scaffold is a key intermediate in the exploration of novel therapeutic agents. This compound serves as a critical precursor in organic synthesis, particularly in the development of more complex molecular architectures. For instance, isoquinoline-derived structures have been designed as specialized photocatalysts for visible-light-mediated reactions, such as dehydrogenative cross-couplings, which are valuable methods for forming new carbon-carbon bonds under mild conditions . The structural motif of the isoquinoline carbonitrile is also found in compounds screened for activity against Plasmodium falciparum , the parasite responsible for malaria, with some derivatives demonstrating inhibition by targeting essential parasite functions . Furthermore, the broader class of isoquinoline alkaloids and their synthetic analogs show promising mechanisms of action against viruses, including SARS-CoV-2, by interfering with key pathways such as viral replication and entry into host cells . Researchers value 4-Methylisoquinoline-1-carbonitrile for its potential to generate novel compounds with pharmacological activity. It is strictly for use in laboratory research. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methylisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-7-13-11(6-12)10-5-3-2-4-9(8)10/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXMIYTXMWOTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=CC=CC=C12)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization and dehydration to form the isoquinoline core. The nitrile group can be introduced through subsequent reactions, such as the Sandmeyer reaction, where an amino group is converted to a nitrile using copper(I) cyanide.

Industrial Production Methods: Industrial production of 4-Methylisoquinoline-1-carbonitrile may involve large-scale adaptations of laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

    Oxidation: Formation of 4-Methylisoquinoline-1-carbonitrile N-oxide.

    Reduction: Formation of 4-Methylisoquinoline-1-amine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methylisoquinoline-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylisoquinoline-1-carbonitrile in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of 4-Methylisoquinoline-1-carbonitrile include:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight
4-Chloroisoquinoline-1-carbonitrile Isoquinoline Cl (4), CN (1) C₁₀H₅ClN₂ 188.61
4-Imino-9,10-dimethoxy-3-(tosyl)-...carbonitrile (15d) Pyrido[2,1-a]isoquinoline Tosyl (3), CN (1), CH₃O (9,10) C₂₃H₂₁N₃O₄S 435.51
3-Benzoyl-4-imino-9,10-dimethoxy-...carbonitrile (15e) Pyrido[2,1-a]isoquinoline Benzoyl (3), CN (1), CH₃O (9,10) C₂₃H₁₉N₃O₃ 385.43
3-(Benzothiazol-2-yl)-4-imino-...carbonitrile (17a) Pyrido[2,1-a]isoquinoline Benzothiazole (3), CN (1), CH₃O (9,10) C₂₃H₁₈N₄O₂S 414.49

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, tosyl) increase electrophilicity at the cyano group, enhancing reactivity toward nucleophiles. Methyl groups (electron-donating) may stabilize the aromatic system but reduce electrophilicity .
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) IR ν(CN) (cm⁻¹) Solubility Insights
4-Chloroisoquinoline-1-carbonitrile Not reported Likely polar aprotic solvents (e.g., DMSO) due to Cl and CN groups
15d 256 81 2199 Moderate solubility in DMSO; influenced by tosyl group
15e 210 80 2206 Higher solubility in organic solvents due to benzoyl moiety
17a 266 81 2203 Lower solubility due to benzothiazole’s hydrophobicity

Comparison with 4-Methylisoquinoline-1-carbonitrile:

  • A methyl group (smaller than Cl or benzoyl) may improve solubility in non-polar solvents relative to 4-Chloroisoquinoline-1-carbonitrile.
  • Melting points of analogs range from 210–266°C, suggesting 4-Methylisoquinoline-1-carbonitrile is likely a crystalline solid with a similar range .
Spectroscopic Data Analysis
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
15d CH₃ (2.46), CH₂ (2.82–4.20), Ar-H (6.77–8.16) CN (116–120), C=O (165–170)
4-Chloroisoquinoline-1-carbonitrile Not reported

Inferences for 4-Methylisoquinoline-1-carbonitrile:

  • ¹H NMR: A singlet at ~δ 2.5 ppm for the methyl group, similar to 15d’s CH₃ signal.
  • ¹³C NMR: Cyano carbon expected at ~δ 115–120 ppm, consistent with analogs .

Q & A

Q. What are the common synthetic routes for preparing 4-Methylisoquinoline-1-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of 4-Methylisoquinoline-1-carbonitrile typically involves multi-step condensation reactions. For example, similar isoquinoline derivatives are synthesized via cyclization of precursors like ethyl pyrrole-2-carboxylate with isoquinolinecarbonyl chlorides under reflux conditions in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran). Reaction temperature (50–80°C) and stoichiometric ratios (1:1.2 for carbonyl chloride to pyrrole derivatives) are critical for optimizing yields .
  • Example Data Table :
PrecursorReagentSolventTemp (°C)Yield (%)
Ethyl 3-methylpyrrole-2-carboxylate8-isoquinolinecarbonyl chlorideDCM6045
Ethyl 3-methylpyrrole-2-carboxylate5-methoxy-8-isoquinolinecarbonyl chlorideTHF7040

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of 4-Methylisoquinoline-1-carbonitrile?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for verifying substituent positions and nitrile functionality. For instance, the methyl group in analogous compounds shows a singlet at δ 2.5–2.7 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm. The nitrile carbon appears as a distinct peak at δ 115–120 ppm in 13C^{13}\text{C} NMR. Deuterated solvents (e.g., DMSO-d6) and referencing to TMS ensure accuracy .

Advanced Research Questions

Q. What density-functional theory (DFT) approaches are suitable for studying the electronic properties of 4-Methylisoquinoline-1-carbonitrile?

  • Methodological Answer : Hybrid functionals like B3LYP or gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation) are used to model electron density and correlation energy. These methods predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potentials, which correlate with reactivity. Basis sets such as 6-311G(d,p) are recommended for balancing accuracy and computational cost .
  • Key Consideration :
    The choice of functional depends on the system’s size and desired property. Becke’s functional with a single parameter outperforms multi-parameter models in reproducing Hartree-Fock exchange energies for aromatic systems .

Q. How can X-ray crystallography resolve ambiguities in the structural determination of 4-Methylisoquinoline-1-carbonitrile derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. For example, in analogous octahydroquinoline-carbonitriles, SCXRD confirmed chair conformations of piperidine rings and intermolecular hydrogen bonding (N–H⋯O) critical for crystal packing . SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .
  • Example Data :
BondLength (Å)Angle (°)
C–C (aromatic)1.39–1.42120.0–122.5
C≡N1.15–1.17N/A

Q. How should researchers address contradictions in spectroscopic vs. computational data for 4-Methylisoquinoline-1-carbonitrile?

  • Methodological Answer : Discrepancies between experimental (e.g., IR nitrile stretches at 2200–2250 cm⁻¹) and DFT-predicted vibrational frequencies may arise from solvent effects or anharmonicity. Use polarizable continuum models (PCM) in DFT simulations to account for solvent interactions. Validate computational results against solid-state IR or Raman data .

Q. What strategies optimize multi-step synthesis of 4-Methylisoquinoline-1-carbonitrile derivatives for high-throughput screening?

  • Methodological Answer : Employ flow chemistry for intermediates like isoquinolinecarbonyl chlorides to enhance reproducibility. Automated purification (e.g., flash chromatography with gradients of ethyl acetate/hexane) and LC-MS monitoring reduce side-product formation. Parallel reactions with varying substituents (e.g., methoxy or chloro groups) can systematically explore structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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